Deoxy Fesoterodine
Overview
Description
Deoxy Fesoterodine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
Deoxy Fesoterodine primarily targets muscarinic receptors , which play a crucial role in mediating urinary bladder contractions .
Pharmacokinetics
This compound is well absorbed and is rapidly and extensively metabolized to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by nonspecific esterases . The pharmacokinetics of 5-HMT following multiple dosing of this compound are adequately described by a one-compartment model with first-order absorption and elimination . The effects of body weight, sex, cytochrome (CYP) 2D6 metabolizer status, and this compound formulation on pharmacokinetic parameters are also considered .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxy Fesoterodine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Amino Alcohol: This involves the reaction of a suitable phenylpropyl derivative with di(propan-2-yl)amine under controlled conditions to form the amino alcohol intermediate.
Esterification: The amino alcohol is then esterified with 2-methylpropanoic acid using a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.
Chemical Reactions Analysis
Types of Reactions
Deoxy Fesoterodine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Deoxy Fesoterodine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Formoterol Related Compound D: Shares structural similarities but differs in specific functional groups and overall molecular structure.
Methyl 2-Amino-2-methylpropanoate Hydrochloride: Similar in terms of the presence of amino and ester groups but differs in the overall framework.
Uniqueness
Deoxy Fesoterodine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMIYJWXUUAURU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747489 | |
Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895137-81-2 | |
Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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